N-(5-chloro-2-methylphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Substitution Reactions: The ethoxy group can be introduced via nucleophilic substitution reactions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the quinoxaline derivative with the piperidine carboxamide under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted quinoxaline or piperidine derivatives.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific receptors or enzymes.
Pharmacology: Study of its effects on biological systems, including its potential as an anti-inflammatory or anticancer agent.
Materials Science: Exploration of its properties for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target specific receptors or enzymes, leading to modulation of their activity.
Pathways Involved: The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methylphenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-3-carboxamide
- N-(5-chloro-2-methylphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxylate
Uniqueness
N-(5-chloro-2-methylphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical properties compared to similar compounds.
Properties
Molecular Formula |
C23H25ClN4O2 |
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Molecular Weight |
424.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C23H25ClN4O2/c1-3-30-23-21(25-18-8-4-5-9-19(18)27-23)28-12-6-7-16(14-28)22(29)26-20-13-17(24)11-10-15(20)2/h4-5,8-11,13,16H,3,6-7,12,14H2,1-2H3,(H,26,29) |
InChI Key |
XAMLLLYBYWCXAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2N=C1N3CCCC(C3)C(=O)NC4=C(C=CC(=C4)Cl)C |
Origin of Product |
United States |
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